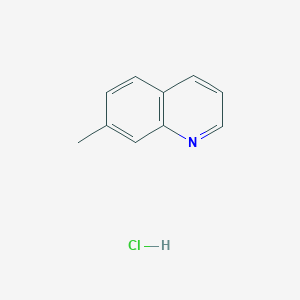

7-Methylquinoline hydrochloride

Description

Significance of Quinoline (B57606) Derivatives in Modern Chemical Sciences

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that hold a significant place in modern chemical sciences. wisdomlib.orgijpsjournal.comorientjchem.org Their versatile chemical structure serves as a fundamental scaffold in the development of a wide array of functional molecules. orientjchem.orgresearchgate.net These compounds are not only prevalent in numerous natural products, such as the antimalarial alkaloid quinine, but are also key components in a multitude of synthetic compounds with broad pharmacological applications. ijpsjournal.comwikipedia.org

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comorientjchem.orgnih.gov The ability to modify the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties, making it a privileged structure in drug discovery. orientjchem.orgresearchgate.net For instance, the introduction of different functional groups can greatly influence a compound's efficacy and target selectivity. orientjchem.org Beyond pharmaceuticals, quinoline derivatives are utilized in various industrial applications, such as the manufacturing of dyes, as solvents for resins and terpenes, and as corrosion inhibitors. wikipedia.org

Historical Trajectory and Evolution of Research on 7-Methylquinoline (B44030) Hydrochloride

Research into quinoline derivatives dates back to the 19th century with the isolation of quinine. However, dedicated research focusing specifically on 7-Methylquinoline and its hydrochloride salt is more recent. The synthesis of 7-methylquinoline, often achieved through methods like the Skraup synthesis from m-toluidine (B57737), has been a subject of study, with reports detailing the formation of 7-methylquinoline as a major product. brieflands.com

Early investigations into methylquinolines, including the 7-methyl isomer, were often part of broader studies on the genotoxicity and potential carcinogenicity of quinoline compounds found in environmental sources like coal tar. nih.gov In 1985, 7-Methylquinoline was selected for genotoxicity testing. nih.gov Subsequent research has explored its utility as a reagent in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used in the preparation of diarylmethylpiperazines, which are potent opioid receptor agonists, and in the synthesis of novel pyrazine (B50134) compounds that act as inhibitors of the insulin-like growth factor-I receptor. chemicalbook.com The hydrochloride form, 7-Methylquinoline hydrochloride, is significant as it enhances the solubility of the parent compound in aqueous solutions, a crucial property for many chemical and biological studies. A synthesis method for a derivative, 9-(p-Phenylazoanilino)-7-methyl-1H-imidazo[4,5-f]quinoline Hydrochloride, has been documented, highlighting the use of the hydrochloride salt in further chemical transformations. prepchem.com

Scope and Research Objectives for Advanced Studies of this compound

The future research landscape for this compound is multifaceted, with several key objectives for advanced studies. A primary focus will be on the continued exploration of its potential as a building block in medicinal chemistry. This includes the design and synthesis of novel derivatives with enhanced biological activities and target specificities. Given the known applications of its parent compound in developing receptor agonists and enzyme inhibitors, further derivatization of this compound could lead to new therapeutic agents.

Another critical area of research is the optimization of its synthesis. While methods like the Skraup synthesis are established, developing more efficient, selective, and environmentally friendly synthetic routes remains a significant goal. brieflands.com For instance, recent advancements in C-H functionalization and dearomative cycloaddition reactions offer promising avenues for the direct and regioselective modification of the quinoline core, which could be applied to 7-Methylquinoline. acs.org

Furthermore, a deeper understanding of the physicochemical properties of this compound is essential. Detailed studies on its solubility, stability, and reactivity under various conditions will be crucial for its application in both laboratory and industrial settings. Investigating its potential as a corrosion inhibitor for steel is another area that warrants further exploration. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

7-methylquinoline;hydrochloride |

InChI |

InChI=1S/C10H9N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h2-7H,1H3;1H |

InChI Key |

DYPYMMFKBUCIHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Classical and Established Synthetic Routes to 7-Methylquinoline (B44030) and its Hydrochloride Salt

Traditional methods for quinoline (B57606) synthesis, developed in the late 19th and early 20th centuries, remain fundamental in organic chemistry. These reactions are often characterized by harsh conditions, such as high temperatures and strong acids, but are well-established for their reliability.

The Skraup and Doebner-Miller reactions are cornerstone methods for quinoline synthesis. The Skraup synthesis involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgresearchgate.net In the archetypal reaction, nitrobenzene (B124822) serves as both the oxidant and solvent. wikipedia.org The reaction can be notoriously vigorous, often requiring a moderator like ferrous sulfate. wikipedia.org

The Doebner-Miller reaction, often considered a modification of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.orgsynarchive.comslideshare.net This reaction is also catalyzed by strong acids and can produce a variety of substituted quinolines. wikipedia.org While a versatile method for the broader quinoline family, specific adaptations for the high-yield synthesis of 7-methylquinoline are less detailed in recent literature compared to the Skraup approach.

The final step to obtain the hydrochloride salt from the synthesized 7-methylquinoline base involves a standard acid-base reaction. The basic nitrogen atom of the quinoline ring is protonated by hydrochloric acid, typically by dissolving the free base in a suitable solvent and introducing HCl gas or an aqueous/alcoholic solution of HCl to precipitate the salt. google.comgoogle.com

Table 1: Skraup Synthesis of 7-Methylquinoline

| Precursor | Reagents | Conditions | Products | Reported Yield |

|---|---|---|---|---|

| m-Toluidine (B57737) | Glycerol, 98% H₂SO₄, m-nitrobenzene-sulfonate, H₂O | Exothermic reaction controlled with an ice bath, followed by steam and vacuum distillation | 7-Methylquinoline and 5-Methylquinoline (B1294701) (2:1 ratio) | 70% (combined isomers) brieflands.com |

Other classical named reactions provide routes to the quinoline core, although their application to 7-methylquinoline itself is either indirect or not their primary use.

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a method for synthesizing quinoline-4-carboxylic acids. wikipedia.org The general scheme involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The base, such as potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate, which then condenses with the carbonyl compound, cyclizes, and dehydrates to form the final quinoline-4-carboxylic acid derivative. wikipedia.org While this method is valuable for accessing a specific class of quinoline derivatives and has been used to create complex structures, its direct application for the synthesis of the parent 7-methylquinoline (without the 4-carboxylic acid group) is not a standard procedure. researchgate.netyoutube.com

The Leimgruber-Batcho synthesis, on the other hand, is a renowned and highly efficient two-step method for producing indoles , not quinolines. wikipedia.orgresearchgate.net The process begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgdurham.ac.uk This intermediate is then reductively cyclized using reagents like Raney nickel and hydrazine (B178648) or palladium on carbon to yield the indole. wikipedia.orgdurham.ac.uk While some research has explored using microwave assistance in a Leimgruber-Batcho process to create pyrroloquinolines (a fused indole-quinoline system), it is not a method for the de novo synthesis of the basic quinoline ring itself. durham.ac.ukresearchgate.net

Contemporary and Green Synthesis Approaches for 7-Methylquinoline Hydrochloride

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These "green" approaches aim to reduce reaction times, energy consumption, and waste generation. rsc.org

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of quinoline synthesis. Transition-metal-catalyzed C-H functionalization has emerged as a significant strategy for modifying quinoline scaffolds, though often applied to the pre-formed ring system rather than its initial construction. acs.org For instance, Rh(III)-catalyzed C(7)–H alkylation has been reported for 8-aminoquinolines, demonstrating the possibility of selective functionalization at the C7 position. acs.org

Other catalytic systems focus on building the quinoline ring. Vapor-phase reactions using solid acid catalysts have been explored for preparing quinoline bases from anilines and aldehydes, although a documented example produces 8-methylquinoline (B175542) from o-toluidine (B26562) rather than 7-methylquinoline from m-toluidine. google.com Nanocatalysts are also gaining traction in green synthesis protocols for quinolines, often employed in solvent-free conditions to facilitate reactions like the Friedländer synthesis. nih.gov

The use of alternative energy sources like microwaves and ultrasound has been shown to dramatically accelerate chemical reactions. Microwave-assisted organic synthesis can reduce reaction times from hours to minutes by promoting efficient and uniform heating. frontiersin.orgnih.govresearchgate.net While a specific microwave-assisted synthesis for 7-methylquinoline is not prominently documented, the principle has been successfully applied to related structures. For example, the Skraup synthesis of 7-amino-8-methylquinoline saw a significant decrease in reaction time when performed under microwave irradiation compared to conventional heating, though the yield was not improved. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. nih.gov Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. A one-pot, three-component synthesis of 2-substituted quinolines has been developed using ultrasound irradiation in water with SnCl₂·2H₂O as a precatalyst, highlighting a move towards more environmentally friendly solvents and conditions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Skraup Synthesis for a Related Quinoline

| Method | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 7-Amino-8-methylquinoline | 3 hours | 30% | nih.gov |

| Microwave Irradiation | 7-Amino-8-methylquinoline | 15 minutes | 30% | nih.gov |

A key goal of green chemistry is the reduction or elimination of volatile and toxic organic solvents. mdpi.com For quinoline synthesis, several solvent-free approaches have been developed. The Friedländer reaction, for instance, can be performed under solvent-free conditions at elevated temperatures (70-100 °C) using reusable catalysts like acidic ionic liquids or caesium iodide. academie-sciences.frresearchgate.net These methods offer advantages such as clean reaction profiles, simple methodology, and easy work-up. researchgate.net Nanocatalysts have also been successfully employed for the synthesis of polysubstituted quinolines in single-pot, solvent-free Friedländer reactions, achieving high yields in short timeframes (15-60 minutes). nih.gov These sustainable protocols represent the frontier of modern heterocyclic chemistry, aiming for both efficiency and minimal environmental impact.

Optimization of Reaction Conditions and Yield Enhancement Strategiesbiosynth.comacs.orgacs.orgmdpi.com

The synthesis of quinoline derivatives, including 7-Methylquinoline, is often subject to rigorous optimization to maximize yield and purity. Strategies involve fine-tuning various reaction parameters, from catalysts and solvents to temperature and real-time process monitoring.

Catalyst Screening and Ligand Design for Specific Transformationsacs.orgnih.gov

The choice of catalyst is pivotal in directing the outcome of quinoline synthesis. Research has explored both metal-free and metal-catalyzed systems to enhance efficiency and selectivity.

In some modern synthetic routes, iodine has been identified as an effective metal-free catalyst. acs.org A screening of various iodide catalysts revealed that while KI and NaI were ineffective, I₂, tetrabutylammonium (B224687) iodide (TBAI), and N-iodosuccinimide (NIS) were all effective, with I₂ providing the best yield. acs.org Decreasing the catalyst dosage led to poor results, while increasing it did not significantly improve the outcome, indicating an optimal catalyst loading is crucial. acs.org

Transition metal catalysts, particularly those based on gold and palladium, have also been extensively studied for quinoline synthesis. nih.govacs.org Gold catalysts such as MeDalphosAuCl and JohnPhosAuOTf, often used with a co-catalyst like silver triflate (AgOTf), have been shown to be effective. nih.gov For instance, in certain cyclization reactions, the in situ generation of a catalyst like Ph₃PAuNTf₂ from Ph₃PAuCl and a chloride scavenger (AgNTf₂) was found to be optimal. nih.gov Palladacycles derived from 8-methylquinoline have also been developed as stable and efficient catalysts for carbon-carbon bond formation reactions. acs.org

Ligand design plays a critical role in tailoring the activity and selectivity of metal catalysts. For example, novel ligands can be designed based on computational models like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) to predict their inhibitory activity and binding interactions with target proteins. mdpi.com The design process might involve suggesting different reaction mechanisms to create new molecular structures. mdpi.com

Table 1: Catalyst Screening for a Metal-Free Quinoline Synthesis

| Catalyst | Effectiveness | Reference |

|---|---|---|

| KI (Potassium Iodide) | Ineffective | acs.org |

| NaI (Sodium Iodide) | Ineffective | acs.org |

| I₂ (Iodine) | Most Effective | acs.org |

| TBAI (Tetrabutylammonium Iodide) | Effective | acs.org |

| NIS (N-Iodosuccinimide) | Effective | acs.org |

Influence of Solvent Systems and Temperature Profilesbiosynth.comacs.orgmdpi.comnih.gov

Solvent choice and temperature are critical parameters that significantly impact reaction kinetics, yield, and sometimes even the reaction pathway itself.

In certain metal-free synthetic protocols for quinolines, the solvent has been found to be a crucial variable. acs.org Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and N-Methyl-2-pyrrolidone (NMP) were found to be inferior to dimethyl sulfoxide (B87167) (DMSO). acs.org This is because DMSO can act as both the solvent and an oxidant in certain processes, such as Kornblum-type oxidations. acs.org

Traditional methods like the Skraup synthesis are known for their harsh reaction conditions, often involving high temperatures. For example, a Skraup reaction process may involve adding glycerol to a mixture at 135-140°C and allowing the temperature to increase to 150-153°C. google.com Temperature optimization is a key strategy for improving yield. In one study, a base-mediated intramolecular hydroalkoxylation to form a related heterocyclic system showed a dramatic increase in yield from low to 87% when the temperature was raised from room temperature to 100°C. researchgate.net

In modern approaches, molecular dynamic simulations can be used to study the stability of ligand-protein complexes at a molecular level, providing insights into how temperature and solvent affect the system. nih.gov These simulations can assess parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) to understand the conformational stability of molecules under different conditions. nih.gov

Table 2: Effect of Different Solvents on a Metal-Free Quinoline Synthesis

| Solvent | Performance | Reference |

|---|---|---|

| DMSO (Dimethyl Sulfoxide) | Superior | acs.org |

| DMF (Dimethylformamide) | Inferior to DMSO | acs.org |

| MeCN (Acetonitrile) | Inferior to DMSO | acs.org |

| NMP (N-Methyl-2-pyrrolidone) | Inferior to DMSO | acs.org |

In Situ Monitoring and Process Analytical Technology (PAT) in Synthesisbiosynth.comacs.orgnih.gov

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that impact the final product's quality. mt.com The goal is to enhance process understanding and control in real-time. acs.orgmt.com The implementation of PAT can reduce production cycle times, prevent batch rejections, and improve process robustness. researchgate.net

A variety of PAT tools are employed for the in-situ monitoring of chemical reactions, including the synthesis of active pharmaceutical ingredients (APIs). acs.orgrsc.org These tools provide real-time data on reaction kinetics, crystallization, and intermediate formation without the need for traditional sampling. acs.orgresearchgate.net

Common PAT Tools and Their Applications:

Spectroscopy (FTIR, Raman, NIR): These techniques are used to monitor the concentration of reactants, intermediates, and products in real-time, providing detailed kinetic insights. acs.orgrsc.org

Focused Beam Reflectance Measurement (FBRM): This tool is used to monitor particle size and distribution during crystallization processes, allowing for precise control over the final product's physical properties. acs.org

Online Chromatography (UPLC-MS) and NMR: In flow chemistry applications, these methods can be integrated directly into the process stream for real-time analysis and optimization. rsc.org

Redox and pH Probes: These are traditional PAT tools that offer real-time control over the reaction environment, which is crucial for many chemical transformations. acs.org

By integrating these technologies, a dynamic manufacturing process is facilitated, which can compensate for variabilities in raw materials and equipment to consistently deliver a high-quality product. nih.govresearchgate.net

Table 3: Process Analytical Technology (PAT) Tools in Chemical Synthesis

| PAT Tool | Primary Application | Reference |

|---|---|---|

| FTIR/Raman/NIR Spectroscopy | Real-time monitoring of chemical composition and reaction kinetics. | acs.orgresearchgate.net |

| Focused Beam Reflectance Measurement (FBRM) | Monitoring particle size and count during crystallization. | acs.org |

| Online UPLC-MS / NMR | Real-time process understanding and optimization in flow chemistry. | rsc.org |

| Redox/pH Probes | Monitoring and controlling oxidation state and acidity/basicity. | acs.org |

Precursor Chemistry and Intermediate Reactivity Studiesnih.govmt.comwikipedia.orgorganicreactions.orgresearchgate.net

The synthesis of this compound is rooted in classic named reactions like the Skraup and Doebner-Miller syntheses, which define its fundamental precursor chemistry. wikipedia.orgwikipedia.org

The primary precursors for 7-Methylquinoline are m-toluidine and an α,β-unsaturated carbonyl compound. brieflands.com In the traditional Skraup synthesis, this carbonyl compound is acrolein, which is typically generated in situ from the dehydration of glycerol using concentrated sulfuric acid. uop.edu.pk The reaction also requires an oxidizing agent, such as nitrobenzene or arsenic acid, to aromatize the heterocyclic ring in the final step. wikipedia.orguop.edu.pk

The reaction mechanism, though debated in some aspects, generally proceeds through several key reactive intermediates: wikipedia.orguop.edu.pk

Formation of Acrolein: Glycerol is dehydrated by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. uop.edu.pk

Michael Addition: The amino group of m-toluidine acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein. uop.edu.pkyoutube.com

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure, followed by dehydration to form a 1,2-dihydroquinoline (B8789712) derivative. uop.edu.pk

Oxidation: The dihydroquinoline intermediate is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline ring. In the case of starting with m-toluidine, this step results in a mixture of 5-methylquinoline and 7-methylquinoline. brieflands.comuop.edu.pk

A study of the Doebner-Miller reaction mechanism using carbon isotope scrambling proposed a fragmentation-recombination mechanism, suggesting that the initial Michael adduct can fragment into an imine and a saturated ketone, which then recombine to form the key intermediates leading to the final quinoline product. wikipedia.org This highlights the complexity and dynamic nature of the intermediates involved in the synthesis.

The use of m-substituted anilines like m-toluidine in these reactions invariably leads to a mixture of the 5- and 7-substituted quinoline isomers, which then requires separation. brieflands.com

Table 4: Key Precursors in the Skraup Synthesis of 7-Methylquinoline

| Precursor | Role in Reaction | Reference |

|---|---|---|

| m-Toluidine | Aromatic amine source, provides the benzene (B151609) ring and nitrogen atom. | brieflands.com |

| Glycerol | Source of the α,β-unsaturated carbonyl (acrolein) after dehydration. | wikipedia.orguop.edu.pk |

| Sulfuric Acid | Catalyst for dehydration and cyclization. | wikipedia.orguop.edu.pk |

| Nitrobenzene / Arsenic Acid | Oxidizing agent for the final aromatization step. | wikipedia.orguop.edu.pk |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Quinoline (B57606) Moiety

The quinoline ring system is a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring. The reactivity of this system towards aromatic substitution is complex, as the two rings have different electronic properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich.

Electrophilic Aromatic Substitution (EAS):

In the case of quinoline, and by extension 7-methylquinoline (B44030), electrophilic attack preferentially occurs on the electron-rich benzene ring rather than the deactivated pyridine ring. The nitrogen atom withdraws electron density from the entire molecule, but its effect is most pronounced in the pyridine ring, making the benzene portion more susceptible to electrophiles. Under acidic conditions, such as with 7-methylquinoline hydrochloride, the nitrogen atom is protonated, forming a quinolinium ion. This further deactivates the pyridine ring towards electrophilic attack.

Electrophilic substitution on the quinoline nucleus generally yields a mixture of 5- and 8-substituted products. The presence of the methyl group at the 7-position (an activating, ortho-, para-directing group) in 7-methylquinoline would be expected to further activate the benzene ring and direct incoming electrophiles primarily to the 8-position and secondarily to the 5-position. The stability of the resulting carbocation intermediate (a benzenonium ion) is a key factor in determining the regioselectivity, with intermediates that allow for more resonance structures being more stable.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, nucleophilic aromatic substitution occurs on the electron-deficient pyridine ring, typically at the 2- and 4-positions. The presence of a positive charge on the nitrogen in the quinolinium salt of this compound makes the pyridine ring even more susceptible to attack by nucleophiles. These reactions often proceed via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. While substitution at position 2 is often preferred, substitution at position 4 is also possible, especially if a good leaving group is present at that position. The presence of strong electron-withdrawing groups can activate the ring towards nucleophilic displacement of a substituent.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of 7-methylquinoline can target either the quinoline nucleus, the methyl substituent, or both, depending on the reagents and conditions employed.

Oxidation:

The quinoline ring is generally resistant to oxidation. However, the methyl group at the 7-position can be oxidized. Strong oxidizing agents can convert the methyl group into a carboxylic acid, yielding 7-carboxyquinoline. For example, the oxidation of methylquinolines to their corresponding carboxylic acids has been reported. In some cases, oxidation can lead to the formation of quinoline-N-oxides. Enzymatic oxidation has also been explored, with some oxidoreductase enzymes capable of hydroxylating the quinoline ring, typically at the C-2 or C-4 positions. For instance, the oxidation of 4-methylquinoline (B147181) can yield quinoline-4-carboxylic acid.

Reduction:

The reduction of the quinoline ring system is a common and useful transformation. Catalytic hydrogenation is a primary method for this purpose.

Reduction of the Pyridine Ring: The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of quinoline and its derivatives, often using catalysts like ruthenium, iridium, or rhodium, typically yields 1,2,3,4-tetrahydroquinolines. For example, 7-methylquinoline can be reduced to 7-methyl-1,2,3,4-tetrahydroquinoline. This selective reduction is valuable for synthesizing a variety of heterocyclic compounds. Studies on 8-methylquinoline (B175542) hydrogenation over a Ruthenium catalyst showed that the reaction proceeds first on the nitrogen-containing ring to form 1,2,3,4-tetrahydro-8-methylquinoline.

Reduction of the Benzene Ring: While less common, the selective reduction of the carbocyclic (benzene) ring is also possible, leading to 5,6,7,8-tetrahydroquinolines. This has been achieved using specific ruthenium-based catalysts.

Complete Reduction: Under more forceful conditions or with different catalysts, both rings can be reduced to afford decahydroquinolines.

The table below summarizes typical reduction reactions for substituted quinolines.

Table 1: Representative Reduction Reactions of Substituted Quinolines

| Starting Material | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| 2-Methylquinoline | [Ru(p-cymene)Cl₂]₂/I₂ | 2-Methyl-1,2,3,4-tetrahydroquinoline | |

| 2-Methylquinoline | (R,R)-1c (Chiral Ru Catalyst) | (S)-2-Methyl-1,2,3,4-tetrahydroquinoline | |

| 8-Methylquinoline | Ru/Al₂O₃ | 1,2,3,4-Tetrahydro-8-methylquinoline | |

| 8-Substituted Quinolines | Ru(η³-methallyl)₂(cod)–PhTRAP | Chiral 5,6,7,8-Tetrahydroquinolines |

Functional Group Interconversions and Strategic Modifications

The 7-methylquinoline scaffold allows for a variety of functional group interconversions, primarily involving the methyl group and substituents on the quinoline rings. These modifications are crucial for synthesizing derivatives with specific properties.

A key transformation is the modification of the methyl group. As mentioned, it can be oxidized to a carboxylic acid (7-carboxyquinoline). This carboxylic acid can then undergo further reactions typical of this functional group, such as esterification or conversion to an amide or acid chloride, opening up a wide array of synthetic possibilities.

Another important strategy involves the halogenation of the methyl group, for example, using N-bromosuccinimide (NBS) to form 7-(bromomethyl)quinoline. This brominated intermediate is a versatile synthon, susceptible to nucleophilic substitution by a variety of nucleophiles (e.g., cyanides, alkoxides, amines), allowing for the introduction of diverse side chains at the 7-position.

Furthermore, if other functional groups are present on the quinoline ring, they can be interconverted. For instance, a chloro group, often found at the 2- or 4-position, is an excellent leaving group for nucleophilic aromatic substitution, allowing its replacement with amines, thiols, or alkoxides. The synthesis of 4-substituted 2-quinolinones from 4-chloro-8-methylquinolin-2(1H)-one demonstrates the utility of this approach, where the chloro group is displaced by various nucleophiles.

Strategic modifications can also involve metalation. The quinoline ring can be deprotonated at specific positions using strong bases, followed by reaction with an electrophile to introduce a new substituent. For example, the magnesiation of 7-chloroquinolines has been used to generate organometallic intermediates that react with various electrophiles to produce functionalized quinolines.

Cyclization and Rearrangement Reactions Involving 7-Methylquinoline Derivatives

Derivatives of 7-methylquinoline can serve as precursors in the construction of more complex, fused heterocyclic systems through cyclization reactions. These reactions often leverage the existing quinoline framework and its substituents to build new rings.

For instance, the methyl group at the 7-position and an adjacent functional group can be involved in a cyclization reaction. If a suitable two-carbon unit is introduced at the 8-position, an intramolecular condensation could lead to the formation of a new six-membered ring fused to the benzene portion of the quinoline, resulting in a polycyclic aromatic system.

While specific examples of rearrangement reactions involving 7-methylquinoline itself are not extensively documented in the provided context, quinoline chemistry, in general, includes various synthetic methods that are mechanistically related to rearrangements. For example, the Doebner-von Miller reaction, a method for synthesizing quinolines, involves the reaction of an α,β-unsaturated carbonyl compound with an aniline, proceeding through cyclization and oxidation steps that bear mechanistic similarities to rearrangement processes.

Derivatization Strategies and Analog Development

Design Principles for Structural Modification and Functionalization

The structural modification of the 7-methylquinoline (B44030) hydrochloride scaffold is guided by established principles of medicinal and materials chemistry. The goal is to create new analogs with enhanced or targeted properties by altering the parent molecule's physicochemical characteristics, such as solubility, electronic properties, and steric profile.

Key design principles include:

Exploiting Hydrophobic and Hydrophilic Interactions : The inherent aromaticity of the quinoline (B57606) ring provides a hydrophobic core. Modifications can introduce polar functional groups (e.g., hydroxyl, carboxyl) to increase hydrophilicity or add further nonpolar moieties to enhance lipophilicity. These changes are critical for controlling solubility and interactions with biological or material interfaces.

Hydrogen Bonding Capabilities : Introducing hydrogen bond donors (e-g., -OH, -NH2) or acceptors (e.g., carbonyl, nitro groups) can facilitate specific molecular recognitions. For instance, the 8-hydroxy-quinoline moiety is recognized as a crucial pharmacophore in some contexts, as it can form key hydrogen bonds within biological targets like kinase ATP-binding pockets. nih.govresearchgate.net

Steric Modifications : The size and shape of the molecule can be altered by adding substituents. The methyl group at the C-7 position already provides a specific steric footprint. Further modifications at other positions can be used to probe steric tolerance in binding sites or to influence the planarity and conformation of the molecule.

Electronic Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the reactivity and electronic properties of the quinoline ring system. acs.org An EDG like the C-7 methyl group increases electron density in the ring, influencing the regioselectivity of electrophilic substitution reactions. Conversely, EWGs can make the ring more susceptible to nucleophilic attack.

Conformational Constraints : Reducing the conformational flexibility of a molecule by introducing cyclic structures or rigid linkers can lead to a significant gain in binding affinity by reducing the entropic penalty upon binding. drugdesign.org

These principles form a rational basis for designing new 7-methylquinoline derivatives, guiding the synthetic chemist toward analogs with improved characteristics.

Synthesis of N-Substituted Quinolinium Salts and Quaternary Ammonium Compounds

A primary route for derivatizing 7-methylquinoline is through the quaternization of the heterocyclic nitrogen atom, yielding N-substituted 7-methylquinolinium salts. This transformation converts the neutral quinoline into a permanently charged cationic species, significantly altering its properties. Quinolinium salts are valuable as precursors in synthesis, as ionic liquids, and for their potential biological activities. researchgate.net

The synthesis is typically achieved by reacting 7-methylquinoline with an alkylating or arylating agent. The lone pair of electrons on the quinoline nitrogen acts as a nucleophile, attacking the electrophilic carbon of the agent.

Common synthetic approaches include:

N-Alkylation : This is the most straightforward method, involving the reaction of the quinoline with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents like dialkyl sulfates.

Multi-component Reactions : More complex N-substituted quinolinium salts can be synthesized using multi-component reactions. For example, a four-component reaction involving a secondary aniline, an aldehyde, an alkyne, and an acid can produce a variety of N-aryl and N-alkyl quinolinium salts under mild conditions. researchgate.net

Phase Transfer Catalysis : For reactions involving immiscible aqueous and organic phases, phase transfer catalysts like tetrabutylammonium (B224687) bromide can be employed to facilitate the synthesis of N-substituted quinolinium salts, particularly in the formation of fused-ring systems. doi.org

Table 1: Synthesis of N-Substituted Quinolinium Salts

| Product Type | Reagents | Method | Reference |

|---|---|---|---|

| N-Alkyl Quinolinium Salts | 7-Methylquinoline, Alkyl Halide (e.g., CH3I) | Direct Alkylation | researchgate.net |

| N-Aryl Quinolinium Salts | Aniline derivative, Aldehyde, Alkyne, Acid | Four-Component Coupling | researchgate.net |

| Fused-Ring Quinolinium Salts | 8-Hydroxyquinoline (B1678124) derivative, Dihaloalkane, NaOH | Phase Transfer Catalysis | doi.org |

| N-(Chlorobutyl)isoquinolinone | Homophthalic acid, N-Formylpyrrolidine, POCl3 | Vilsmeier-Haack type | clockss.org |

Peripheral Functionalization of the Quinoline Scaffold (e.g., at C-7, C-8 positions)

Beyond N-substitution, the functionalization of the carbocyclic ring of the quinoline scaffold is a key strategy for developing analogs. The C-7 and C-8 positions are of particular interest for introducing new functional groups that can modulate the molecule's properties.

A significant challenge is achieving regioselectivity, as the quinoline ring has multiple potential reaction sites. The inherent electronic properties of the ring and the directing effects of existing substituents, like the C-7 methyl group, play a crucial role. For example, in the Skraup synthesis starting from m-toluidine (B57737), a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline is typically formed. brieflands.com

One of the most powerful modern techniques is transition metal-catalyzed C-H activation, which allows for the direct functionalization of specific C-H bonds. nih.govmdpi.com

Examples of Peripheral Functionalization:

Nitration : A classic electrophilic aromatic substitution. The nitration of a mixture containing 7-methylquinoline and 5-methylquinoline with nitric and sulfuric acid has been shown to selectively yield 7-methyl-8-nitroquinoline (B1293703). brieflands.com This selectivity is driven by the directing effect of the existing methyl group and the quinoline nitrogen.

C-7 Functionalization : While challenging, methods for C-7 functionalization have been developed. For instance, using a pivalamide (B147659) directing group at the C-8 position can steer rhodium-catalyzed olefination to the less reactive C-7 position. mdpi.com Microwave-assisted Claisen rearrangements of 8-allyloxyphenanthridines (a related heterocyclic system) also show excellent regioselectivity for the C-7 position, suggesting a potential strategy for quinolines. uio.no

C-8 Functionalization : The C-8 position is often targeted. The synthesis of 8-aminoquinoline (B160924) derivatives is of great importance, as the 8-amino group can act as a powerful bidentate directing group for subsequent C-H functionalization reactions at other positions on the ring. nih.gov

Combinatorial Chemistry and Library Synthesis for Quinoline Analogues

To efficiently explore the chemical space around the 7-methylquinoline scaffold, combinatorial chemistry and the synthesis of compound libraries are employed. These approaches allow for the rapid generation of a large number of structurally related analogs for high-throughput screening.

Multicomponent reactions (MCRs) are particularly well-suited for this purpose as they can construct complex molecules like quinolines in a single step from three or more starting materials. rsc.org This approach offers high atom economy and allows for the easy introduction of structural diversity by simply varying the starting components. rsc.org

Key MCRs for Quinoline Library Synthesis:

Povarov Reaction : A [4+2] cycloaddition reaction, typically involving an aniline, an aldehyde, and an activated alkene, to form tetrahydroquinolines, which can be subsequently oxidized to quinolines.

Gewald Reaction : While primarily used for thiophenes, variations can be adapted for heterocyclic synthesis.

Ugi Reaction : A four-component reaction that can be used to create peptide-like structures, which can be incorporated into or attached to a quinoline scaffold to generate complex hybrids.

These methods enable the creation of large libraries of quinoline derivatives where substituents at various positions can be systematically altered, facilitating the exploration of structure-property relationships. nih.gov

Structure-Reactivity Relationship Studies in 7-Methylquinoline Hydrochloride Derivatives

Structure-reactivity relationship studies investigate how the molecular structure of a 7-methylquinoline derivative influences its chemical reactivity. This is distinct from structure-activity relationships (SAR), which correlate structure with biological activity. Understanding reactivity is fundamental to designing efficient synthetic routes and predicting the chemical behavior of new analogs.

The electronic nature of substituents is a primary determinant of reactivity.

Influence of the C-7 Methyl Group : The methyl group at the C-7 position is an electron-donating group (EDG). It increases the electron density of the carbocyclic ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted quinoline. Its directing effect favors substitution at the C-8 position, as demonstrated by the selective nitration of 7-methylquinoline to 7-methyl-8-nitroquinoline. brieflands.com

Influence of C-8 Substituents : The introduction of a group at the C-8 position, adjacent to the C-7 methyl group, creates a sterically hindered environment that can affect subsequent reactions. Furthermore, the electronic properties of the C-8 substituent dramatically alter the reactivity of the entire ring system.

An electron-withdrawing nitro group at C-8 (-NO2) deactivates the ring towards further electrophilic attack but activates it for nucleophilic aromatic substitution. acs.org

An electron-donating hydroxyl group at C-8 (-OH) strongly activates the ring, making it highly reactive towards electrophiles. acs.org

Studies on the synthesis of various derivatives reveal these relationships. For example, the conditions required to achieve further functionalization on a 7-methyl-8-nitroquinoline will differ significantly from those needed for a 7-methyl-8-hydroxyquinoline due to their opposing electronic and steric influences.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in probing the conformational landscape and intermolecular interactions of 7-Methylquinoline (B44030) hydrochloride.

FT-IR Spectroscopy: The FT-IR spectrum of quinoline (B57606) derivatives reveals characteristic vibrational modes. nih.gov For instance, the analysis of similar compounds shows significant peaks corresponding to the functional groups present. nih.gov In the case of 7-Methylquinoline hydrochloride, specific bands in the FT-IR spectrum can be assigned to the stretching and bending vibrations of the quinoline ring, the methyl group, and the N-H bond of the hydrochloride moiety. The positions and intensities of these bands are sensitive to the molecular environment, providing insights into intermolecular hydrogen bonding involving the chloride ion and the protonated nitrogen atom. nih.govresearchgate.net The analysis of these spectral features, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the compound's vibrational behavior. nih.gov

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the quinoline ring. researchgate.net The Raman spectra of quinoline derivatives are characterized by intense signals due to the highly symmetric molecular structure and chromophoric groups. researchgate.net Analysis of the Raman spectra of this compound can reveal subtle changes in molecular structure and intermolecular interactions upon crystallization or in different polymorphic forms. nih.govresearchgate.net The protonation at the nitrogen atom, a key feature of the hydrochloride salt, is expected to cause significant shifts in the Raman bands, particularly in the 1500 cm⁻¹ to 1650 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (in hydrochloride) | 3200 - 2500 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (methyl) | 2980 - 2850 |

| C=C/C=N Ring Stretch | 1650 - 1450 |

| C-H Bend (in-plane) | 1300 - 1000 |

| C-H Bend (out-of-plane) | 900 - 675 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Advanced NMR techniques are indispensable for the complete structural assignment and characterization of different physical forms of this compound.

2D NMR (COSY, HSQC, HMBC) for Complex Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the complex spectrum of this compound. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. sdsu.eduyoutube.com For this compound, COSY would reveal the connectivity between the protons on the quinoline ring, helping to trace the spin systems within the aromatic structure. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It provides a direct link between the ¹H and ¹³C chemical shifts, simplifying the assignment of the carbon spectrum based on the already assigned proton spectrum. scribd.com

| Experiment | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H | Identifies neighboring protons on the quinoline ring. |

| HSQC | ¹H - ¹³C (one-bond) | Assigns carbons directly attached to protons. |

| HMBC | ¹H - ¹³C (multiple-bond) | Confirms overall structure and assigns quaternary carbons. |

Solid-State NMR for Polymorphic and Amorphous Form Characterization

Solid-state NMR (ssNMR) is a powerful technique for characterizing the different solid forms (polymorphs and amorphous) of this compound. Since many pharmaceutical compounds exist in multiple crystalline forms with different physical properties, ssNMR is crucial for their identification and characterization. fsu.eduresearchgate.net

Specifically, ³⁵Cl ssNMR has emerged as a highly sensitive probe for studying hydrochloride salts of pharmaceuticals. nih.govrsc.org The chlorine nucleus is very sensitive to its local environment, and the ³⁵Cl ssNMR spectrum can serve as a unique fingerprint for each polymorphic form. fsu.edunih.govuwindsor.ca Differences in hydrogen bonding and crystal packing in various polymorphs will result in distinct ³⁵Cl NMR parameters, allowing for their unambiguous identification. rsc.orguwindsor.ca This technique can be used to identify the specific solid form present in a bulk sample or even within a formulated product. rsc.org

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound. The fragmentation behavior of quinoline and isoquinoline (B145761) alkaloids has been studied, revealing characteristic losses of substituents and ring fragments. nih.gov For this compound, under techniques like collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for related compounds include the loss of the methyl group (CH₃) and potentially the elimination of HCl. nih.govnih.gov The study of these fragmentation pathways helps to confirm the molecular structure and can be used to identify the compound in complex mixtures. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments, further validating the structure.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum of quinoline and its derivatives typically shows multiple absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. mdpi.com The position and intensity of these bands are influenced by the solvent polarity and the presence of substituents.

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent. mdpi.com The fluorescence spectrum provides information about the excited state properties of the molecule. The fluorescence intensity and wavelength of maximum emission can be affected by factors such as the solvent environment and the nature of substituents on the quinoline ring. mdpi.com For this compound, the protonation of the nitrogen atom can significantly influence its fluorescence properties.

| Technique | Property Measured | Information Obtained |

| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | Electronic transitions (π→π, n→π) |

| Fluorescence Spectroscopy | Emission Maxima (λ_em) | Excited state energy levels |

X-ray Crystallography for Crystal Packing, Intermolecular Interactions, and Polymorphic Form Distinction

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. nih.govspringernature.commdpi.com A single-crystal X-ray diffraction study provides precise atomic coordinates, bond lengths, and bond angles. researchgate.nethelsinki.fi This information allows for the unambiguous confirmation of the molecular structure and provides detailed insights into the crystal packing and intermolecular interactions, such as hydrogen bonding between the protonated quinoline nitrogen, the chloride ion, and potentially other molecules in the crystal lattice. helsinki.fi Furthermore, X-ray crystallography is the gold standard for identifying and distinguishing between different polymorphic forms, as each polymorph will have a unique crystal structure. mdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. jmaterenvironsci.combohrium.com These methods model the electron distribution to determine molecular geometry, energy levels, and various reactivity descriptors. For quinoline (B57606) derivatives, DFT calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. dergi-fytronix.comdergipark.org.trnih.gov Such studies have been conducted on related compounds, like 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), providing valuable insights applicable to the 7-methylquinoline (B44030) scaffold. dergi-fytronix.comdergipark.org.tr In the context of 7-Methylquinoline hydrochloride, these calculations would typically model the protonated form of the molecule, where the quinoline nitrogen accepts a proton.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dergipark.org.tr A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde (ClMQC), a closely related derivative, DFT calculations determined the HOMO-LUMO energy gaps for its two conformers (trans and cis). dergipark.org.tr The analysis revealed that the transition from HOMO to LUMO corresponds to the S2 singlet state excitation. dergipark.org.tr

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|---|

| Trans | - | - | 3.75 |

| Cis | - | - | 3.84 |

These values provide a reasonable estimate for the electronic behavior of the 7-methylquinoline scaffold, indicating significant stability.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attacks. dergi-fytronix.com The MEP surface is color-coded: red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). dergi-fytronix.com Green and yellow regions represent neutral or slightly negative/positive potentials, respectively.

For quinoline derivatives, the nitrogen atom in the heterocyclic ring is typically a region of high electron density (a red area), making it a primary site for protonation, as in the formation of the hydrochloride salt. dergi-fytronix.com The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential. In a study of ClMQC, MEP surfaces were calculated to understand its reactive behavior, confirming these general features. dergi-fytronix.com The MEP analysis helps in understanding intermolecular interactions, such as how the molecule might interact with a biological receptor or solvent molecules.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, a measure of the intensity of the interaction. dergi-fytronix.com

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C2) | π(C3-C4) | Value | Intra-ring delocalization |

| π(C5-C6) | π(C7-C8) | Value | Intra-ring delocalization |

| LP(N1) | π*(C1-C9) | Value | Lone pair delocalization |

*Note: Specific energy values are dependent on the exact derivative and computational method but illustrate the types of interactions analyzed.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into dynamic processes like solvent interactions and conformational changes. arabjchem.orgacs.org For this compound, MD simulations can model its behavior in an aqueous environment, which is critical for understanding its solubility and stability in biological systems. arabjchem.orgacs.org

These simulations typically place the solute (protonated 7-methylquinoline and a chloride ion) in a box of solvent molecules (e.g., water) and use a force field (like OPLS) to describe the forces between atoms. arabjchem.orguantwerpen.be By simulating the system for a period (e.g., nanoseconds), researchers can analyze properties such as:

Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from the solute, revealing the structure of the solvation shell. arabjchem.org Studies on quinoline derivatives show that modifications to the quinoline ring can improve interactions with water. arabjchem.org

Interaction Energies: The energy of interaction between the solute and solvent can be calculated to determine the stability of the solvated complex. acs.org

Spatial Distribution Functions (SDFs): These show the three-dimensional probability of finding solvent molecules around the solute, highlighting preferential binding sites. acs.org In studies on quinoline extraction, SDFs have shown that solvent molecules distribute evenly around the molecule's active sites. acs.org

In Silico Molecular Docking Studies for Ligand-Target Recognition Mechanisms (in vitro binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

For 7-methylquinoline derivatives, docking studies have been performed to evaluate their potential as inhibitors for various biological targets, including enzymes and receptors implicated in diseases like cancer and malaria. nih.govbookpi.org A recent study investigated the interactions of 7-Methylquinoline with the SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp), identifying potential binding interactions. nih.gov

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein (from databases like the PDB).

Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the protein's binding site in various conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A more negative score indicates a stronger predicted binding.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Tyr455 | Hydrophobic/pi-alkyl | 4.19 |

| Tyr455 | Hydrophobic/Pi-Pi T-form | 5.85 |

| Arg553 | Hydrophobic/alkyl-alkyl | 4.39 |

| Arg553 | Electrostatic/pi-cation | 4.42 |

These studies help identify key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By identifying key molecular properties (descriptors), QSAR models can predict the activity of new, unsynthesized compounds. nih.govnih.gov

For quinoline derivatives, QSAR studies have been extensively used to develop models for predicting activities such as antimalarial, anticancer, and enzyme inhibition. bookpi.orgnih.govrsc.org The process involves:

Compiling a dataset of quinoline derivatives with known biological activities (e.g., IC₅₀ values).

Calculating a wide range of molecular descriptors for each compound. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). bookpi.org

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that correlates a selection of descriptors with the observed activity. nih.govbookpi.org

Validating the model to ensure its predictive power.

A QSAR study on phosphorus-substituted quinoline derivatives as Topoisomerase I inhibitors successfully built a model using descriptors including E(HOMO) and E(LUMO), achieving a high correlation coefficient (R²) of 0.865. bookpi.org Such models are invaluable for guiding the design of new quinoline derivatives with enhanced biological activity. nih.gov

Theoretical Prediction and Validation of Spectroscopic Data

Computational chemistry serves as a powerful tool for the interpretation and validation of experimental spectroscopic data. For quinoline derivatives, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting molecular structures and spectroscopic properties. researchgate.netresearchgate.net These theoretical calculations provide a basis for assigning spectral features and understanding the electronic and vibrational characteristics of the molecule. While comprehensive computational studies specifically detailing the spectroscopic data of this compound are not extensively published, the well-established methodologies applied to analogous quinoline compounds provide a clear framework for analysis and prediction.

The protonation of the quinoline nitrogen to form the hydrochloride salt is expected to significantly influence its electronic structure and, consequently, its spectroscopic signatures. This effect is particularly noticeable in the NMR chemical shifts of atoms near the nitrogen and in the electronic transitions observed in UV-Vis spectroscopy.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational analysis is typically performed using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p). researchgate.net These calculations yield harmonic vibrational frequencies that, while systematically higher than experimental values, can be corrected using scaling factors to achieve excellent agreement with experimental spectra. nih.gov This process allows for the unambiguous assignment of vibrational modes, including stretching, bending, and torsional motions of the molecule's functional groups.

For instance, in a study on 2-chloro-3-methylquinoline (B1584123), DFT calculations at the B3LYP/6–311++G(d,p) level were used to simulate the FT-IR and FT-Raman spectra. researchgate.net The calculated wavenumbers were compared with experimental results, showing a strong correlation that enabled detailed vibrational assignments. For 7-Methylquinoline, similar calculations would predict the characteristic vibrational modes of the quinoline core and the methyl group. The C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region, while the methyl group C-H stretching would appear around 2950-2850 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring typically occur in the 1625-1400 cm⁻¹ range. researchgate.net

The table below demonstrates the typical agreement between experimental and scaled theoretical vibrational frequencies for a related compound, 2-chloro-3-methylquinoline.

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|---|

| 3065 | 3067 | 3068 | ν(C-H) |

| 1615 | 1614 | 1616 | ν(C=C) |

| 1589 | 1590 | 1591 | ν(C=C) |

| 1495 | 1496 | 1498 | ν(C=C) + δ(C-H) |

| 880 | 881 | 883 | γ(C-H) |

| 755 | 754 | 756 | γ(C-H) + Ring deformation |

Abbreviations: ν, stretching; δ, in-plane bending; γ, out-of-plane bending; PED, Potential Energy Distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, primarily using the Gauge-Independent Atomic Orbital (GIAO) method. worktribe.com Calculations are typically performed on a geometry optimized at a suitable level of theory (e.g., DFT). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

These calculations are invaluable for assigning the correct signals to the various protons and carbons in the molecule, which can be challenging in complex aromatic systems. For 7-Methylquinoline, the protons and carbons of both the pyridine (B92270) and benzene (B151609) rings, as well as the methyl group, can be precisely assigned. In the case of this compound, protonation at the N1 position would induce a significant downfield shift (increase in ppm) for the adjacent C2 and C8a atoms and their attached protons, due to the increased positive charge and inductive effects.

The following table shows a comparison of experimental ¹H NMR chemical shifts for 7-Methylquinoline with those of a similar compound, 7-fluoro-2-methylquinoline, illustrating the typical signal regions.

| Proton | 7-Methylquinoline chemicalbook.com | 7-Fluoro-2-methylquinoline chemicalbook.com | Expected Effects for 7-Methylquinoline HCl |

|---|---|---|---|

| H2 | 8.83 | - | Significant downfield shift |

| H3 | 7.31 | 7.25 | Moderate downfield shift |

| H4 | 8.02 | 7.91 | Moderate downfield shift |

| H5 | 7.93 | 7.95 | Minor shift |

| H6 | 7.39 | 7.30 | Minor shift |

| H8 | 7.82 | - | Significant downfield shift |

| CH₃ | 2.53 | 2.65 | Minor shift |

UV-Visible Spectroscopy

Theoretical UV-Vis spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help identify the nature of the electronic transitions, typically π→π* and n→π* transitions in heteroaromatic systems like quinoline.

The absorption spectra of quinoline derivatives are generally characterized by two or three main bands arising from π→π* transitions. researchgate.net For 7-Methylquinoline, TD-DFT calculations would predict the λmax values and help assign them to specific electronic transitions within the molecule. The formation of the hydrochloride salt would likely lead to a blue shift (hypsochromic shift) in the n→π* transition, as the protonation of the nitrogen atom stabilizes the non-bonding n-orbital, increasing the energy required for this transition. The effect on π→π* transitions can be more complex but often results in noticeable shifts. For example, studies on tetrahydroquinoline derivatives have successfully used TD-DFT (B3LYP/6-31+G(d,p)) to assign long-wavelength bands to intramolecular charge transfer transitions. rsc.org

| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment |

|---|---|---|---|

| 325 | 318 | 0.081 | HOMO -> LUMO (π→π) |

| 280 | 275 | 0.157 | HOMO-1 -> LUMO (π→π) |

| 225 | 221 | 0.452 | HOMO -> LUMO+2 (π→π*) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Applications in Chemical Synthesis and Catalysis

7-Methylquinoline (B44030) Hydrochloride as a Versatile Synthetic Building Block

7-Methylquinoline hydrochloride, and its free base form 7-methylquinoline, are recognized as versatile synthetic building blocks in organic chemistry. chemimpex.com Their utility lies in the foundational quinoline (B57606) structure, which is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents. durham.ac.uk The presence of a methyl group at the 7-position provides a handle for further functionalization, allowing for the strategic development of more complex molecules with specific, enhanced functionalities. chemimpex.com

The compound serves as a key starting material for a variety of quinoline derivatives. A notable example is its use in electrophilic substitution reactions. For instance, 7-methylquinoline can be selectively nitrated to produce 7-methyl-8-nitroquinoline (B1293703), a valuable intermediate for the synthesis of other functionalized quinolines. brieflands.com This transformation highlights the role of the existing methyl group in directing incoming substituents to specific positions on the quinoline ring system. The versatility of 7-methylquinoline is further demonstrated by its application in the synthesis of dyes and agrochemicals. chemimpex.com

The strategic importance of 7-methylquinoline as a precursor is underscored by the numerous synthetic methods developed to access functionalized quinolines, which often rely on the modification of simpler quinoline cores. organic-chemistry.orgnih.gov Its role as a foundational unit allows chemists to build molecular complexity in a controlled and predictable manner.

Table 1: Synthesis of Functionalized Derivatives from 7-Methylquinoline

| Starting Material | Reagents and Conditions | Product | Research Finding |

|---|---|---|---|

| 7-Methylquinoline | Fuming HNO₃, H₂SO₄, -5°C to RT, 40 min | 7-Methyl-8-nitroquinoline | The nitration occurs selectively at the 8-position, demonstrating the directing effect of the methyl group and the reactivity of the quinoline core. brieflands.com |

| 7-Methylquinoline | Rh(κ¹-C⁴-Quinolinyl-7-Me){κ³-P,O,P-[xant(PⁱPr₂)₂]}, n-octane, 80°C, 48 h | Rhodium(I)-(4-quinolinyl) species | The methyl group at the C7 position directs the rhodium-promoted C-H bond activation specifically to the C4 position of the quinoline ring. nih.govacs.org |

Role as a Ligand in Transition Metal Catalysis and Organocatalysis

The nitrogen atom in the quinoline ring of 7-methylquinoline possesses a lone pair of electrons, enabling it to act as a ligand, coordinating to metal centers. This coordination is fundamental to its role in catalysis, where it can influence the reactivity, selectivity, and efficiency of a catalytic system. While 8-methylquinoline (B175542) is well-known for its ability to form stable five-membered cyclometallated complexes through chelation involving the nitrogen atom and the C8-methyl group, nih.gov 7-methylquinoline also participates significantly in catalysis, primarily by acting as a monodentate or bidentate ligand that can stabilize catalytic species and direct the outcome of reactions. rsc.org

In homogeneous catalysis, where the catalyst and reactants are in the same phase, 7-methylquinoline has demonstrated its utility as a directing group and a stabilizing ligand. mt.com A prominent example is in rhodium-promoted C–H bond activation reactions. Research has shown that when 7-methylquinoline is a substrate, the methyl group at the C7 position directs the C–H activation to the C4 position of the quinoline ring. nih.govacs.org This results in the quantitative formation of a square-planar rhodium(I)-(4-quinolinyl) species, showcasing the ligand's role in controlling regioselectivity. nih.govacs.org

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, offering advantages such as ease of separation and catalyst recycling. Quinoline derivatives can be incorporated into heterogeneous systems by immobilizing them onto solid supports. nih.govrsc.org For example, 8-hydroxy-2-methylquinoline has been successfully combined with a Keggin-structured heteropolyacid (H₄SiW₁₂O₄₀) to create a reusable, organic-inorganic hybrid heterogeneous catalyst. nih.govrsc.org In this system, the quinoline moiety plays a crucial role in the formation of the heterogeneous structure and enhances its stability. nih.gov

Another approach involves the immobilization of metal nanoparticles on polymers containing pyridine (B92270) units, which are structurally related to quinoline. Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have been shown to be efficient catalysts for the hydrogenation of quinoline. nih.gov Following this principle, 7-methylquinoline could be functionalized with appropriate groups (e.g., a vinyl or hydroxyl group) to allow for its covalent attachment to a solid support, such as silica, alumina, or a polymer resin. This would create a solid-supported ligand capable of coordinating with transition metals to form a recyclable heterogeneous catalyst for various organic transformations, combining the specific electronic and steric influences of the 7-methylquinoline ligand with the practical benefits of heterogeneous catalysis. rsc.org

Use as a Stoichiometric Reagent in Specific Chemical Transformations

The primary roles of 7-methylquinoline in chemical synthesis are as a versatile building block for constructing more complex molecules and as a ligand in catalytic systems. Its application as a stoichiometric reagent, where it is consumed in a 1:1 molar ratio to directly effect a chemical transformation on a different substrate, is not extensively documented in the scientific literature.

In reactions such as nitration or bromination, 7-methylquinoline itself acts as the substrate that is being chemically modified, rather than the reagent causing the modification. brieflands.com While it participates stoichiometrically in these reactions, it is the starting material being converted to a product, not the agent of transformation for another compound. Therefore, based on available research, the utility of this compound is predominantly channeled through its role as a synthetic precursor and a ligand component in catalysis, rather than as a stoichiometric reagent for specific chemical transformations of other molecules.

Materials Science and Supramolecular Chemistry Research

Integration of 7-Methylquinoline (B44030) Derivatives into Functional Materials

The quinoline (B57606) scaffold, and by extension, 7-methylquinoline and its derivatives, are of significant interest in the development of functional materials due to their versatile chemical and electronic properties. acs.orgnih.gov These nitrogen-containing heterocyclic compounds are integral components in the design of pharmaceuticals, natural alkaloids, and a variety of functional materials. acs.orgnih.gov The exploration of quinoline derivatives extends to their potential use as key starting materials in medicinal chemistry and other industrial applications. brieflands.com

Derivatives of 7-methylquinoline can be strategically synthesized to create materials with specific functionalities. For example, the synthesis of 7-methyl-8-nitroquinoline (B1293703) is a key step in producing compounds for biological activity studies and for the development of other quinoline derivatives. brieflands.com The ability to functionalize the quinoline ring allows for the tuning of its properties, which is crucial for creating tailored materials. brieflands.com This adaptability makes 7-methylquinoline derivatives valuable building blocks in materials science.

Furthermore, the integration of quinoline derivatives into larger systems, such as polymers and metal-organic frameworks (MOFs), is an active area of research. acs.org These materials can exhibit unique properties stemming from the incorporated quinoline moiety, such as specific catalytic activities or photophysical behaviors. The development of nanocatalysts for quinoline synthesis also points to the growing importance of these compounds in creating advanced materials with controlled architectures. nih.gov

Luminescent Properties and Optoelectronic Applications (e.g., OLEDs, Dyes)

Quinoline derivatives are well-regarded for their luminescent properties, making them promising candidates for various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and fluorescent dyes. acs.orgnih.gov The inherent electronic structure of the quinoline ring system often gives rise to strong fluorescence, which can be modulated by the introduction of different functional groups. nih.gov

Research has shown that the luminescent intensity of 8-hydroxyquinoline (B1678124) derivatives can be significantly influenced by substituents. nih.gov For instance, the introduction of an electron-donating group like a methoxy (B1213986) group can enhance luminescence, while an electron-withdrawing group like a nitro group can diminish it. nih.gov This principle allows for the rational design of quinoline-based materials with tailored emission characteristics.

The formation of metal complexes with quinoline derivatives is a common strategy to enhance their luminescent properties. Europium(III) complexes with novel 8-hydroxyquinoline derivatives have demonstrated favorable luminescence and high fluorescence quantum yields, making them potential candidates for luminescent materials. nih.gov Similarly, gold(I) complexes of quinoline-8-thiolate (B11517215) exhibit solid-state luminescence, which can be affected by intermolecular metal-metal interactions. nih.gov The study of such complexes is crucial for developing new phosphorescent materials for OLEDs and other light-emitting devices.

The structural characteristics of quinoline derivatives, such as rigidity and extended conjugation, are vital for their application in OLEDs. acs.org The ability of these molecules to engage in π–π stacking interactions is also beneficial for their use in organic semiconductors. acs.org

Supramolecular Assembly and Host-Guest Chemistry of Quinoline Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, has found a versatile building block in the quinoline motif. acs.org Quinoline derivatives can participate in various intermolecular interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions, which are fundamental to the construction of complex supramolecular architectures. acs.org These interactions drive the self-assembly of molecules into well-defined structures. rsc.org

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. libretexts.orgnumberanalytics.com While research directly detailing 7-methylquinoline hydrochloride as a host or guest is specific, the broader quinoline family is extensively studied in this context. Macrocyclic hosts like pillar[n]arenes have shown selectivity in binding various guest molecules, a process driven by interactions such as C-H···π forces between the guest and the host's aromatic cavity. researchgate.net The principles of host-guest chemistry are crucial for applications ranging from drug delivery to chemical sensing. numberanalytics.com

The self-assembly of quinoline derivatives can lead to the formation of functional materials with interesting properties. For example, a quinoline derivative has been shown to form a stable organogel through self-assembly, which exhibits a sensitive response to volatile acids and organic amines. rsc.org This demonstrates the potential for creating "smart" materials based on quinoline supramolecular assemblies. rsc.org The study of these assemblies provides a pathway to designing novel materials with controllable structures and functions. nih.gov

Self-Assembly Processes and Directed Nanostructure Formation

The self-assembly of molecular components into ordered nanostructures is a powerful bottom-up approach for creating advanced materials. Quinoline derivatives, due to their specific structural and electronic properties, are excellent candidates for directed self-assembly. acs.orgrsc.org The interplay of non-covalent interactions, such as hydrogen bonding and π-π stacking, governs the formation of these intricate architectures. acs.org